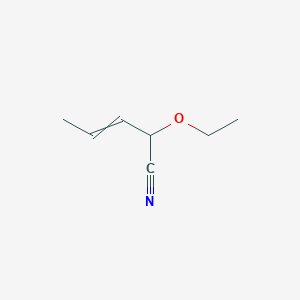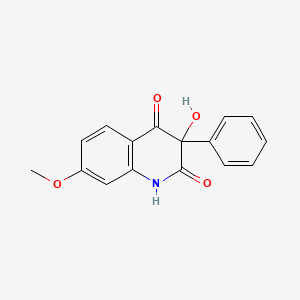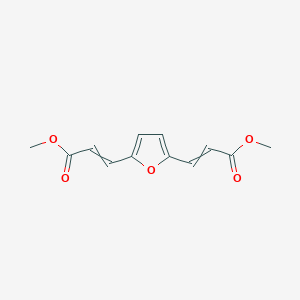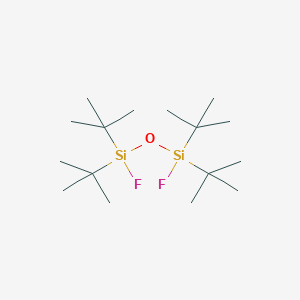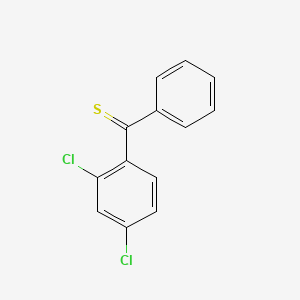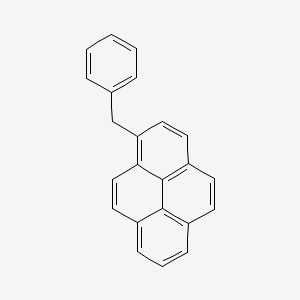
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a carboxamide group, a dimethylaminoethyl chain, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved by reacting cyclopentanecarboxylic acid with an amine to form the corresponding amide.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthio reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving amides and thioethers.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, while the phenylthio group can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxamide derivatives: Compounds with similar core structures but different substituents.
Dimethylaminoethyl derivatives: Compounds with the dimethylaminoethyl group attached to different cores.
Phenylthio derivatives: Compounds with the phenylthio group attached to various backbones.
Uniqueness
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopentane ring provides rigidity, the carboxamide group offers hydrogen bonding potential, the dimethylaminoethyl chain enhances solubility and membrane permeability, and the phenylthio group contributes to hydrophobic interactions.
Propiedades
Número CAS |
101330-07-8 |
|---|---|
Fórmula molecular |
C16H25ClN2OS |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-1-phenylsulfanylcyclopentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2OS.ClH/c1-18(2)13-12-17-15(19)16(10-6-7-11-16)20-14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,17,19);1H |
Clave InChI |
NXIFMJCIYZXOQO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1(CCCC1)SC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


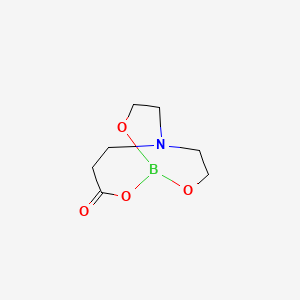
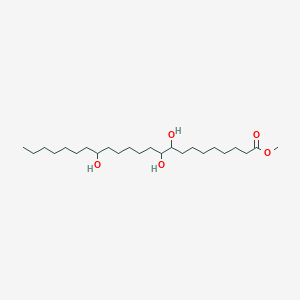
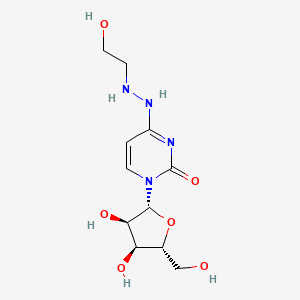
phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
